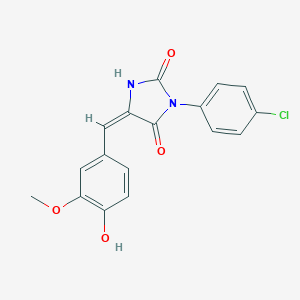![molecular formula C19H17NO4S B305791 Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as INT-777, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been found to have potential therapeutic effects in the treatment of various diseases, including diabetes, obesity, and inflammatory bowel disease.
Mecanismo De Acción
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acts as an agonist for the G-protein-coupled receptor TGR5, which is expressed in various tissues, including the liver, intestine, and adipose tissue. Activation of TGR5 has been found to have beneficial effects on glucose and lipid metabolism, as well as anti-inflammatory effects. Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been found to activate the farnesoid X receptor (FXR), which plays a role in regulating bile acid synthesis and glucose and lipid metabolism.
Biochemical and Physiological Effects
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice with diet-induced obesity. It has also been found to reduce inflammation in the colon of mice with colitis. In addition, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to reduce hepatic steatosis and improve lipid metabolism in mice with non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its specificity for TGR5 and FXR, which allows for the study of these receptors without interference from other pathways. However, one limitation is that Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound and may not fully replicate the effects of endogenous ligands for these receptors.
Direcciones Futuras
There are several future directions for the study of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is the investigation of its potential therapeutic effects in other diseases, such as non-alcoholic fatty liver disease and atherosclerosis. Another direction is the study of its effects on other pathways and receptors, such as the gut microbiome and the aryl hydrocarbon receptor. Additionally, the development of more potent and selective TGR5 and FXR agonists may lead to improved therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 1-naphthaldehyde with thiourea in the presence of acetic acid to form 5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then treated with isopropyl chloroacetate in the presence of potassium carbonate to yield isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.
Aplicaciones Científicas De Investigación
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, anti-diabetic, and anti-obesity properties. In a study conducted on mice with diet-induced obesity, Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate was found to reduce body weight and improve glucose tolerance. It has also been found to reduce inflammation in the colon of mice with colitis.
Propiedades
Nombre del producto |
Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
|---|---|
Fórmula molecular |
C19H17NO4S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C19H17NO4S/c1-12(2)24-17(21)11-20-18(22)16(25-19(20)23)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-10,12H,11H2,1-2H3/b16-10+ |
Clave InChI |
GUONJQXIFSKFGD-MHWRWJLKSA-N |
SMILES isomérico |
CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/SC1=O |
SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
SMILES canónico |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)